Ichthynone
Overview
Description
Ichthynone is a naturally occurring isoflavonoid compound with the molecular formula C23H20O7
Scientific Research Applications
Chemistry: Ichthynone is used as a precursor in the synthesis of other complex organic molecules.
Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential therapeutic applications, such as in the treatment of certain diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ichthynone can be synthesized through several methods, including the extraction from plant sources and chemical synthesis. One common method involves the extraction of this compound from the root wood of Piscidia erythrina using hexane as a solvent . The extracted compound is then purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials, followed by purification processes. The use of advanced chromatographic techniques ensures the isolation of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Ichthynone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized isoflavonoid derivatives, while reduction can produce reduced isoflavonoids.
Mechanism of Action
The mechanism of action of ichthynone involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of various cellular processes, including:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: this compound targets specific enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Ichthynone is unique among isoflavonoids due to its specific chemical structure and biological activities. Similar compounds include:
- 6-Methoxybarbigerone
- Pachylobin
- 5-Methoxybarbigerone
- Calopogoniumisoflavone B
- Durmillone
- Jamaicin
- Pisatin
- Rotenone
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .
This compound’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-23(2)6-5-12-21-14(8-19(26-4)22(12)30-23)20(24)15(10-27-21)13-7-17-18(29-11-28-17)9-16(13)25-3/h5-10H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYOKEDYJXYSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C(=CO3)C4=CC5=C(C=C4OC)OCO5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392386 | |
Record name | Ichthynone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24340-62-3 | |
Record name | Ichthynone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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